molecular formula C13H18BrFN2O B13900762 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine

3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine

Cat. No.: B13900762
M. Wt: 317.20 g/mol
InChI Key: TUGBHIWLWHAZHV-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a bromine atom, a fluorine atom, and a piperidine ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the piperidine ring can interact with various biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine is unique due to its combination of a bromine atom, a fluorine atom, and a piperidine ring. This unique structure provides distinct chemical and biological properties, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C13H18BrFN2O

Molecular Weight

317.20 g/mol

IUPAC Name

3-bromo-2-fluoro-6-(3-piperidin-1-ylpropoxy)pyridine

InChI

InChI=1S/C13H18BrFN2O/c14-11-5-6-12(16-13(11)15)18-10-4-9-17-7-2-1-3-8-17/h5-6H,1-4,7-10H2

InChI Key

TUGBHIWLWHAZHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=NC(=C(C=C2)Br)F

Origin of Product

United States

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